![molecular formula C24H27N3O2 B2724996 1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-00-6](/img/structure/B2724996.png)

1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

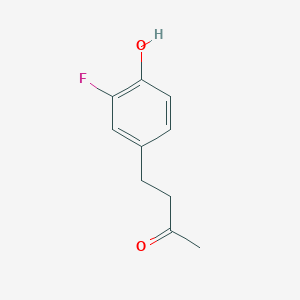

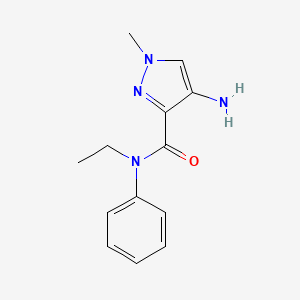

The compound “1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups including an allyl group, a benzimidazole ring, a pyrrolidinone ring, and a tolyloxy group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute significantly to the compound’s 3D structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the allyl group is known to be quite reactive and could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyrrolidinone rings could influence its solubility, while the allyl group could affect its reactivity .Applications De Recherche Scientifique

Novel Synthesis Approaches

Research has developed novel synthesis routes for compounds structurally related to 1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. For instance, Katritzky et al. (2000) reported on the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines from succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, leading to compounds with potential applications in medicinal chemistry and material science (Katritzky, Qiu, He, & Yang, 2000).

Glycosidase Inhibitory Activity

Carmona et al. (2003) explored the synthesis of 7-deoxycasuarine and evaluated its glycosidase inhibitory activity, indicating a potential application in the treatment of diseases related to glycosidase malfunction or overactivity (Carmona, Whigtman, Robina, & Vogel, 2003).

Enantioenriched Alcohols Synthesis

Abecassis, Gibson, and Martín-Fontecha (2009) reported on the synthesis of enantioenriched secondary and tertiary alcohols via tricarbonylchromium(0) complexes of benzyl allyl ethers, highlighting a method for producing chiral alcohols that could have implications in the development of pharmaceuticals and fine chemicals (Abecassis, Gibson, & Martín-Fontecha, 2009).

Selective Oxidations in Water

Lipshutz et al. (2014) demonstrated a method for the selective oxidation of allylic and benzylic alcohols in water, providing an environmentally friendly approach to obtaining aldehydes or ketones from activated alcohols (Lipshutz, Hageman, Fennewald, Linstadt, Slack, & Voigtritter, 2014).

Imidazo[1,2-a]pyridines Synthesis

Sivappa, Sammeta, Huang, Golen, & Savinov (2019) developed a method for synthesizing 3-substituted imidazo[1,2-a]pyridines from readily available benzyl/allyl/propargyl halides and 2-amino pyridines, showcasing a route to complex heterocycles that could have diverse applications in drug discovery and material science (Sivappa, Sammeta, Huang, Golen, & Savinov, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-3-13-26-17-19(16-23(26)28)24-25-21-7-4-5-8-22(21)27(24)14-6-15-29-20-11-9-18(2)10-12-20/h3-5,7-12,19H,1,6,13-17H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEPSQGSLWPCCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2724916.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2724918.png)

![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)

![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)